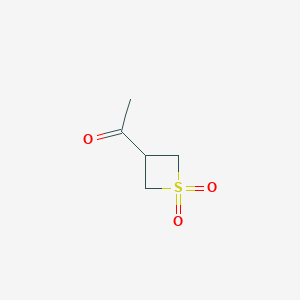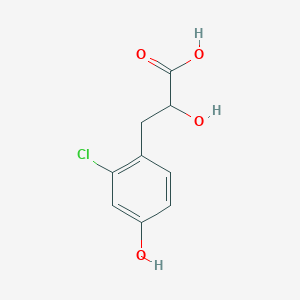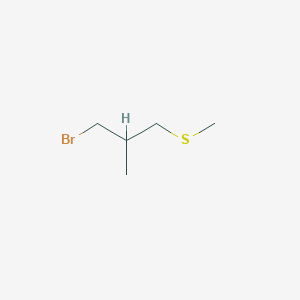![molecular formula C12H17Cl2N3 B13540685 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13540685.png)
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride , is a chemical compound with the following structure:
C11H15N3O⋅2HCl
Imidazole, the core moiety of this compound, is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures. Imidazole derivatives exhibit diverse biological activities, making them valuable in drug development .
Métodos De Preparación
Several synthetic routes lead to 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride. One common method involves the reaction of 2-methylimidazole with 4-chlorobenzaldehyde, followed by reduction. The compound can also be synthesized via other routes, including reductive amination or condensation reactions. Industrial production methods may vary, but they typically optimize yield, purity, and scalability.
Análisis De Reacciones Químicas
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride undergoes various reactions, such as oxidation, reduction, and substitution. Common reagents include reducing agents (e.g., sodium borohydride), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Major products formed depend on reaction conditions and substituents.
Aplicaciones Científicas De Investigación
This compound finds applications across scientific disciplines:
Medicine: It may serve as a potential drug candidate due to its diverse biological activities.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: It could interact with cellular targets, affecting biological processes.
Industry: Its synthesis and applications contribute to pharmaceuticals, materials, and more.
Mecanismo De Acción
The precise mechanism remains context-dependent. it likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate its mode of action.
Comparación Con Compuestos Similares
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride stands out due to its unique structure. Similar compounds include other imidazole derivatives, such as clemizole, etonitazene, and astemizole .
Remember that this compound’s properties and applications continue to be explored, and ongoing research may reveal additional insights
Propiedades
Fórmula molecular |
C12H17Cl2N3 |
|---|---|
Peso molecular |
274.19 g/mol |
Nombre IUPAC |
1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-9(13)11-3-5-12(6-4-11)15-8-7-14-10(15)2;;/h3-9H,13H2,1-2H3;2*1H |
Clave InChI |
SMDFFABXMVVRQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1C2=CC=C(C=C2)C(C)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid hydrochloride](/img/structure/B13540605.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13540618.png)
![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)


![1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13540634.png)








